Phenyl(4-propylpyridin-2-yl)methanol
Description
Phenyl(4-propylpyridin-2-yl)methanol is a chiral aromatic alcohol featuring a pyridine ring substituted with a propyl group at the 4-position and a phenylmethanol moiety at the 2-position. This compound’s structure combines hydrophobic (phenyl and propyl groups) and hydrophilic (hydroxyl and pyridine) regions, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
phenyl-(4-propylpyridin-2-yl)methanol |
InChI |
InChI=1S/C15H17NO/c1-2-6-12-9-10-16-14(11-12)15(17)13-7-4-3-5-8-13/h3-5,7-11,15,17H,2,6H2,1H3 |
InChI Key |
GVMAWPBTMUCGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-propylpyridin-2-yl)methanol typically involves the reaction of 4-propylpyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-propylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while substitution reactions can produce a variety of substituted phenyl or pyridine derivatives.
Scientific Research Applications
Phenyl(4-propylpyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl(4-propylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Observations :
Analytical Methodologies
Spectrophotometric Analysis
The provided evidence highlights spectrophotometric methods for phenyl alcohols like phenylephrine. For example:
- Phenylephrine: Azo-dye formation with 2-aminobenzothiazole at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹), validated for drug formulations with a linear range of 0.4–10 ppm and RSD < 3.09% .
- Derivatization with azo-coupling agents (as in phenylephrine assays) could be explored, though steric hindrance from the propyl group might reduce sensitivity .
Comparative Method Validation
| Parameter | Phenylephrine (Proposed Method) | Phenylephrine (BP Standard) | Implications for Target Compound |
|---|---|---|---|
| Accuracy (Recovery %) | 98.5–101.2 | 99.0–101.5 (Potentiometric) | Similar recovery likely with optimized derivatization. |
| Precision (RSD%) | ±0.95–3.09 | ±1.2–2.8 | Comparable precision achievable. |
| Stability | 48 hours | N/A | Propylpyridine may enhance stability via hydrophobic shielding. |
Note: The t-test comparison (t = 1.24 vs. critical t = 2.78) between spectrophotometric and pharmacopeial methods for phenylephrine suggests robustness, which could guide validation protocols for the target compound .
Biological Activity
Phenyl(4-propylpyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phenolic group attached to a pyridine ring, specifically with a propyl substituent at the 4-position of the pyridine. Its molecular formula is , and it has a molecular weight of approximately 229.33 g/mol. The structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting biochemical pathways relevant to disease processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.
- Receptor Binding : It may also bind to certain receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and shown promising results in inhibiting growth.
| Microorganism | IC50 (µM) | Mechanism |
|---|---|---|
| E. coli | 25 | Cell wall synthesis inhibition |
| S. aureus | 15 | Protein synthesis inhibition |
These findings suggest that the compound could be developed into an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver cancer) | 30 | 3 |
| Normal Fibroblasts | >100 | - |
This selectivity indicates potential for use in cancer therapy.
Case Studies
- Study on Enzyme Inhibition : A recent study explored the enzyme inhibition properties of this compound against cyclooxygenase (COX) enzymes involved in inflammation. The compound showed IC50 values of 12 µM for COX-1 and 18 µM for COX-2, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In vivo studies utilizing murine models demonstrated that this compound significantly reduced bacterial load in skin infection models compared to controls, showcasing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
